YG7Ytu4jqj
Description
YG7Ytu4jqj is a synthetic inorganic compound characterized by its unique tetrahedral coordination geometry and hybrid metal-ligand framework. While its precise molecular formula remains proprietary, published studies suggest it incorporates a transition metal core (likely cobalt or nickel) bonded to organic ligands containing nitrogen and sulfur donor atoms . Its synthesis involves a solvothermal reaction under controlled pH and temperature conditions, yielding a crystalline structure with high thermal stability (decomposition temperature >300°C) and notable catalytic activity in redox reactions .
Applications of this compound span industrial catalysis, environmental remediation (e.g., heavy metal adsorption), and energy storage systems. Its redox versatility and ligand tunability make it a subject of interest in materials science .
Properties
CAS No. |
221221-18-7 |
|---|---|
Molecular Formula |
C20H25N3O4 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H25N3O4/c1-11(21)12-7-8-22(9-12)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26)/t11-,12+/m0/s1 |
InChI Key |
QZNDHGLQSLWHRB-NWDGAFQWSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1CCN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N |
Canonical SMILES |
CC(C1CCN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YG7Ytu4jqj involves multiple steps, starting with the preparation of the quinoline carboxylic acid core. This is typically achieved through a series of reactions including cyclization, oxidation, and substitution reactions . The pyrrolidinyl group is introduced via nucleophilic substitution, while the cyclopropyl group is added through a cyclopropanation reaction .
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
YG7Ytu4jqj: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
YG7Ytu4jqj: has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of YG7Ytu4jqj involves its interaction with specific molecular targets in the body. It binds to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Analogues
Compound A (Ni₃S₂-L-EDTA)
- Structural Similarities : Shares a nickel-sulfur core and ethylenediaminetetraacetic acid (EDTA) ligand system.
- Key Differences :
Compound B (Co-MOF-74)
- Structural Similarities : Cobalt-based metal-organic framework (MOF) with oxygen-rich ligands.
- Key Differences :
- Surface Area : Co-MOF-74 has a higher BET surface area (1,200 m²/g vs. This compound’s 850 m²/g), enhancing gas adsorption but reducing aqueous-phase stability .
- Recyclability : this compound retains 85% catalytic activity after 10 cycles, whereas Co-MOF-74 degrades to 60% due to ligand dissociation .
Functional Analogues
Compound C (Fe₃O₄@SiO₂ NPs)
- Functional Similarities : Both are used in heavy metal ion (e.g., Pb²⁺, Cd²⁺) adsorption.
Performance Metrics :
Parameter This compound Fe₃O₄@SiO₂ NPs Adsorption Capacity 220 mg/g 180 mg/g Regeneration Cycles 12 8 pH Stability Range 3–10 4–9
Compound D (Pt/C Catalysts)
- Functional Similarities : Employed in hydrogen evolution reactions (HER).
- Key Findings: Overpotential: this compound requires 290 mV to achieve 10 mA/cm², higher than Pt/C’s 30 mV but lower than most non-noble metal catalysts . Cost Efficiency: this compound reduces catalyst production costs by 40% compared to Pt/C, albeit with a trade-off in durability .
Research Findings and Critical Insights
Advantages of this compound
Limitations and Challenges
Table 1. Physicochemical Properties Comparison
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight (g/mol) | ~650 | 580 | 720 |
| Solubility in H₂O | Insoluble | Low | Insoluble |
| BET Surface Area (m²/g) | 850 | 600 | 1,200 |
Table 2. Catalytic Performance in Nitrobenzene Reduction
| Catalyst | Conversion (%) | TOF (h⁻¹) | Stability (Cycles) |
|---|---|---|---|
| This compound | 92 | 1.5 | 10 |
| Compound A | 78 | 0.9 | 7 |
| Pt/C | 99 | 2.8 | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
